molecular formula C9H8BrN B12996239 1-(3-Bromophenyl)prop-2-yn-1-amine

1-(3-Bromophenyl)prop-2-yn-1-amine

Cat. No.: B12996239
M. Wt: 210.07 g/mol
InChI Key: GPGWWLMNQYBHNV-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)prop-2-yn-1-amine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a prop-2-yn-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)prop-2-yn-1-amine typically involves the reaction of 3-bromobenzaldehyde with propargylamine under specific conditions. One common method includes the use of a solvent-free approach, which is considered environmentally friendly and efficient . The reaction is often catalyzed by a base such as potassium carbonate, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often incorporating advanced purification techniques such as column chromatography and distillation.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)prop-2-yn-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions include various substituted phenylprop-2-yn-1-amines, cyclic compounds, and other derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromophenyl)prop-2-yn-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-(3-Bromophenyl)prop-2-yn-1-amine is unique due to the presence of both the bromine atom and the prop-2-yn-1-amine group, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a valuable compound for various research applications and synthetic transformations.

Properties

Molecular Formula

C9H8BrN

Molecular Weight

210.07 g/mol

IUPAC Name

1-(3-bromophenyl)prop-2-yn-1-amine

InChI

InChI=1S/C9H8BrN/c1-2-9(11)7-4-3-5-8(10)6-7/h1,3-6,9H,11H2

InChI Key

GPGWWLMNQYBHNV-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1=CC(=CC=C1)Br)N

Origin of Product

United States

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